Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a hexanoate chain, which is further substituted with a 2,4-dimethoxyphenyl group and a keto group at the sixth position
Mechanism of Action
Target of Action
It is known that this compound is a product of the biginelli reaction , which is widely used in the synthesis of dihydropyrimidinone (DHPM) derivatives . DHPM derivatives have been found to have various biological activities, including antiviral, anticancer, and calcium channel blocking effects .
Mode of Action
It is synthesized as a side product of the biginelli reaction , which involves the reaction of an aldehyde, a carbonyl compound possessing the acidic C-H moiety, and urea or its derivatives under acidic reaction conditions .
Biochemical Pathways
Compounds synthesized through the biginelli reaction, such as dhpm derivatives, are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
It is known that dhpm derivatives, which are related compounds synthesized through the biginelli reaction, have various biological activities, including antiviral, anticancer, and calcium channel blocking effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate typically involves the esterification of 6-(2,4-dimethoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 6-(2,4-dimethoxyphenyl)-6-oxohexanoic acid.
Reduction: Formation of 6-(2,4-dimethoxyphenyl)-6-hydroxyhexanoate or 6-(2,4-dimethoxyphenyl)hexane.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Comparison with Similar Compounds
Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate can be compared with other similar compounds, such as:
Ethyl 6-(2,4-dimethoxyphenyl)-6-hydroxyhexanoate: This compound has a hydroxyl group instead of a keto group, which affects its reactivity and biological activity.
Ethyl 6-(2,4-dimethoxyphenyl)hexanoate: Lacks the keto group, making it less reactive in certain chemical reactions.
6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-4-21-16(18)8-6-5-7-14(17)13-10-9-12(19-2)11-15(13)20-3/h9-11H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHWNDWKBBGJOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645813 |
Source
|
Record name | Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-17-3 |
Source
|
Record name | Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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